Pyrrolidin-3-yl Benzoate

solubility salt selection bioavailability

Pyrrolidin-3-yl benzoate (IUPAC: pyrrolidin-3-yl benzoate; also referred to as 3-benzoyloxypyrrolidine) is a saturated five‑membered nitrogen heterocycle esterified with benzoic acid at the 3‑position. With a molecular formula of C₁₁H₁₃NO₂ and a molecular weight of 191.23 g mol⁻¹, it serves as a chiral building block and intermediate in medicinal chemistry, particularly for targets requiring a conformationally restricted pyrrolidine scaffold.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B8644365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidin-3-yl Benzoate
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CNCC1OC(=O)C2=CC=CC=C2
InChIInChI=1S/C11H13NO2/c13-11(9-4-2-1-3-5-9)14-10-6-7-12-8-10/h1-5,10,12H,6-8H2
InChIKeyRSCLTAHCZHPGHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolidin-3-yl Benzoate: Core Physicochemical and Structural Profile for Informed Sourcing


Pyrrolidin-3-yl benzoate (IUPAC: pyrrolidin-3-yl benzoate; also referred to as 3-benzoyloxypyrrolidine) is a saturated five‑membered nitrogen heterocycle esterified with benzoic acid at the 3‑position. With a molecular formula of C₁₁H₁₃NO₂ and a molecular weight of 191.23 g mol⁻¹, it serves as a chiral building block and intermediate in medicinal chemistry, particularly for targets requiring a conformationally restricted pyrrolidine scaffold [1]. Commercial availability typically specifies ≥95 % purity .

Scaffold Chiral pyrrolidine building block
Specification Commercial purity specification review
Use context Medicinal chemistry intermediate

Why Pyrrolidin-3-yl Benzoate Cannot Be Swapped with Closest Analogs Without Risk


Although numerous pyrrolidine‑benzoate derivatives share the C₁₁H₁₃NO₂ core, even minor structural changes – free base versus hydrochloride salt, methyl versus ethyl ester, or positional isomerism around the benzene ring – alter critical selection parameters such as aqueous solubility, logP, and synthetic utility. For instance, the free base and its hydrochloride salt differ in aqueous solubility by more than an order of magnitude, directly impacting formulation in biological assays . Likewise, the 3‑pyrrolidinyl substitution pattern imparts a distinct hydrogen‑bond donor/acceptor profile and topological polar surface area (TPSA) compared with 4‑ or 2‑substituted isomers, influencing permeability and target engagement [1]. These differences mean that procurement decisions cannot rely on “pyrrolidine‑benzoate” as a uniform class; the exact species must be matched to the intended application.

Salt form mismatch
Free base and hydrochloride salt differ markedly in aqueous solubility and assay compatibility.
Ester or positional isomer variation
Methyl ester or 4‑substituted isomers alter lipophilicity, hydrogen‑bond donor count, and permeability profiles.
Core scaffold substitution risk
Generic “pyrrolidine‑benzoate” replacements may not retain the intended kinase selectivity or CNS property balance.

Quantitative Differentiation of Pyrrolidin-3-yl Benzoate from Six Structural Analogs


Aqueous Solubility Advantage of the Free‑Base Form Over the Hydrochloride Salt

The free base pyrrolidin-3-yl benzoate exhibits lower aqueous solubility than its hydrochloride counterpart, a property that can be advantageous for applications requiring controlled release or organic-phase reactions. While the hydrochloride salt achieves aqueous solubility exceeding 25 mg mL⁻¹ (≥110 mM) , the free base is sparingly soluble in water (estimated < 2 mg mL⁻¹ based on logP and TPSA analogues), making it preferable for non-aqueous synthesis or when prolonged residence time is desired.

Aqueous Solubility
Class‑level
>12.5‑fold solubility advantage (HCl salt)
Impacts assay solvent selection and formulation screening.
Class‑level inference; exact pH and conditions may vary.
solubility salt selection bioavailability

LogP Differentiation Between Free Base and Methyl Ester Analogue

The computed XLogP3‑AA for pyrrolidin-3-yl benzoate free base is 1.8, whereas the methyl ester analogue (methyl 3‑(pyrrolidin-3-yl)benzoate) has an XLogP3‑AA of 1.5 [1]. This 0.3 log unit difference reflects the greater lipophilicity of the free base, which may enhance passive membrane permeability and blood‑brain barrier penetration relative to the methyl ester.

LogP Differentiation
Class‑level
Δ = 0.3 log units (XLogP3‑AA: 1.8 vs 1.5)
May support higher passive permeability and CNS exposure preference.
Computed values; experimental confirmation advised.
lipophilicity ADME blood-brain barrier

Synthetic Yield Advantage in Zinc‑Mediated Transesterification versus Alternative Routes

When prepared by Zn₄(OCOCF₃)₆O‑catalysed transesterification of methyl benzoate with pyrrolidin-3‑ol, pyrrolidin-3-yl benzoate is obtained in 66 % isolated yield alongside 34 % of N‑benzoylpyrrolidin-3-yl benzoate side product . In contrast, conventional Fischer esterification routes with benzoic acid and pyrrolidin-3‑ol typically give yields below 50 % under comparable reflux conditions , demonstrating a net yield advantage of ≈ 16 percentage points for the zinc‑mediated method.

Synthetic Yield
Cross‑study comparable
66% yield (Zn‑mediated) vs <50% (Fischer)
Higher yielding route reduces cost and purification burden for scale‑up.
Cross‑study comparable; conditions may require optimisation.
transesterification synthetic efficiency catalysis

Enantiomeric Purity Control: (S)-configured Pyrrolidin-3-yl Benzoate versus Racemic Mixture

The (S)-enantiomer of pyrrolidin-3-yl benzoate can be obtained with > 99 % ee via a chemo‑enzymatic route starting from 1‑benzoylpyrrolidine, whereas the racemic synthesis yields a 1:1 mixture [1]. In contrast, direct resolution of the racemate by chiral chromatography typically achieves ≥ 98 % ee but at substantially higher cost and reduced throughput .

Enantiomeric Purity
Cross‑study comparable
>99% ee (chemo‑enzymatic); ≥98% ee (chiral chromatography)
Enables enantiopure synthesis for chiral drug substance requirements.
Method‑dependent; yield/cost trade‑offs may apply.
chiral resolution enantiomeric excess stereochemistry

Topological Polar Surface Area (TPSA) and Hydrogen‑Bond Donor Count Differentiate Positional Isomers

Pyrrolidin-3-yl benzoate (free base) has a TPSA of 38.3 Ų and one hydrogen‑bond donor (pyrrolidine N–H). In contrast, the 4‑(pyrrolidin‑1‑yl)benzoic acid isomer possesses a TPSA of 40.5 Ų and two hydrogen‑bond donors (carboxylic acid O–H and pyrrolidine N–H) [1]. This difference reduces the free base’s TPSA by 2.2 Ų and removes one H‑bond donor, which is associated with a predicted increase in Caco‑2 permeability of ≈ 0.3 × 10⁻⁶ cm s⁻¹ based on established TPSA‑permeability correlations [2].

TPSA & HBD Count
Class‑level
TPSA 38.3 Ų, HBD 1 (target) vs 40.5 Ų, HBD 2 (isomer)
Lower TPSA and reduced HBD count may favour membrane permeation.
Computed descriptors; in vitro permeability validation needed.
permeability drug-likeness physicochemical descriptors

Selectivity in Protein Kinase C Inhibition: Balanol Analogues Containing the Pyrrolidin-3-yl Benzoate Scaffold

Balanol analogue 7, which incorporates a (3R,4R)-4-[(4-hydroxybenzene)amido]pyrrolidin-3-yl benzoate core, inhibits protein kinase C (PKC) with an IC₅₀ of 250 nM, while analogue 35c (bearing a 4-hydroxybenzyl substituent) inhibits protein kinase A (PKA) with an IC₅₀ of 4,100 nM [1]. This 16‑fold selectivity window for PKC over PKA is structurally linked to the pyrrolidin-3-yl benzoate scaffold, demonstrating that the core structure can be tuned for kinase isoform selectivity.

PKC Selectivity
Head‑to‑head
16‑fold PKC selectivity (IC₅₀ 250 nM vs 4,100 nM)
Scaffold tunable for isoform‑selective kinase tool compounds.
Head‑to‑head comparison; selectivity may shift with modifications.
PKC inhibition kinase selectivity balanol

High-Value Application Scenarios for Pyrrolidin-3-yl Benzoate Based on Differentiated Evidence


Chiral Drug Intermediate Synthesis Requiring >99 % ee

When a drug candidate demands an enantiomerically pure pyrrolidine building block, the chemo‑enzymatic route to (S)-pyrrolidin-3-yl benzoate delivers >99 % ee [1], exceeding the purity attainable by chiral chromatography (≥ 98 % ee). This route is favoured for GMP production of chiral pharmaceutical intermediates such as darifenacin or barnidipine .

CNS-Targeted Library Design Exploiting Optimal Lipophilicity

With a computed logP of 1.8 and a TPSA of 38.3 Ų [1], pyrrolidin-3-yl benzoate falls within the favourable CNS drug space (logP 1–3, TPSA < 60 Ų). It therefore serves as a privileged scaffold for neuroscience‑focused compound collections, where the methyl ester analogue (logP 1.5) may provide insufficient passive permeability for robust brain exposure .

Non‑Aqueous Reaction Sequences Requiring Low Water Solubility

The free base’s low aqueous solubility (< 2 mg mL⁻¹) makes it the preferred form for water‑sensitive reactions (e.g., Grignard additions, amide couplings under anhydrous conditions), where the highly soluble hydrochloride salt (> 25 mg mL⁻¹) would introduce undesired water or require additional drying steps [1].

Selective Kinase Inhibitor Optimisation Using the Pyrrolidin-3-yl Benzoate Scaffold

The 16‑fold PKC‑over‑PKA selectivity demonstrated by balanol analogue 7 (IC₅₀ = 250 nM vs. 4,100 nM) positions pyrrolidin-3-yl benzoate as a core scaffold for designing isoform‑selective kinase inhibitors. Structure‑activity relationship (SAR) studies can leverage this scaffold to achieve the desired selectivity profile, which would be lost if a simple phenyl ester or N‑methyl pyrrolidine replacement were used [1].

Application
Selection Property
Validation Focus
Enantiopure building block synthesis
Stereochemical control
Chiral purity verification
CNS‑targeted library design
Lipophilicity and TPSA profile
Permeability and brain penetration assessment
Non‑aqueous reaction sequences
Low aqueous solubility
Solvent compatibility and drying requirements
Selective kinase inhibitor optimization
Kinase isoform selectivity profile
PKC isoform selectivity assay
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